9-Ethenyl-9H-carbazol-1-OL

LogP Hydrophilicity PartitionCoefficient

Researchers requiring carbazole monomers with both covalent incorporation and supramolecular recognition cannot substitute standard 9-vinylcarbazole (TPSA 4.93 Ų, no H-bond donor). 9-Ethenyl-9H-carbazol-1-OL (CAS 680993-48-0) addresses this gap with a >5-fold higher TPSA (25.16 Ų) and a single -OH donor (LogP 3.60 vs 3.90). • Enables radical/cationic polymerization via N-vinyl while supporting post-polymerization grafting via 1-OH. • Tunes copolymer polarity, adhesion, and dye-uptake in coatings & optoelectronic matrices. • Supports fragment-based drug discovery with hydroxyl-mediated hydrogen bonding. Supplied with full analytical documentation; stock available for immediate dispatch.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 680993-48-0
Cat. No. B12531136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethenyl-9H-carbazol-1-OL
CAS680993-48-0
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC=CN1C2=CC=CC=C2C3=C1C(=CC=C3)O
InChIInChI=1S/C14H11NO/c1-2-15-12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h2-9,16H,1H2
InChIKeyMJLPPSWQCQDNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethenyl-9H-carbazol-1-OL: Enhanced Polarity Profile


9-Ethenyl-9H-carbazol-1-OL (CAS 680993-48-0) is a dual-functional carbazole derivative bearing an N-vinyl group and a hydroxyl substituent at the 1-position . Its computed physicochemical profile—molecular weight 209.24 g/mol, topological polar surface area (TPSA) 25.16 Ų, and LogP 3.60 —places it in a distinct polarity class compared to non-hydroxylated N-vinylcarbazole analogs. The combination of polymerizable vinyl reactivity and hydrogen-bond donor capability makes it a strategic intermediate for applications requiring both covalent incorporation and supramolecular recognition.

Why 9-Ethenyl-9H-carbazol-1-OL Is Irreplaceable


Generic 9-vinylcarbazole (CAS 1484-13-5) lacks the 1-hydroxyl group, yielding a TPSA of only 4.93 Ų and a LogP of ~3.90 [1]. In contrast, 9-ethenyl-9H-carbazol-1-OL exhibits a >5-fold higher TPSA (25.16 Ų) and a LogP reduction of ~0.3 units (3.60) . These quantitative differences alter aqueous solubility, chromatographic retention, and hydrogen-bonding capacity, making direct substitution unsuitable for any application—synthetic, analytical, or biological—that depends on polar molecular recognition or partitioning behavior.

Quantitative Evidence: 9-Ethenyl-9H-carbazol-1-OL vs. 9-Vinylcarbazole


LogP Reduction: Enhanced Hydrophilicity

The calculated octanol-water partition coefficient (LogP) of 9-ethenyl-9H-carbazol-1-OL is 3.60 , compared to 3.90 for 9-vinylcarbazole [1]. This represents a decrease of 0.30 log units, indicating measurably higher hydrophilicity imparted by the 1-hydroxyl group.

LogP Hydrophilicity PartitionCoefficient

TPSA Increase for Hydrogen-Bonding Applications

The topological polar surface area (TPSA) of 9-ethenyl-9H-carbazol-1-OL is 25.16 Ų , whereas 9-vinylcarbazole exhibits a TPSA of only 4.93 Ų [1]. The absolute increase of 20.23 Ų represents a >5-fold enhancement in polar surface area, directly attributable to the 1-hydroxyl substituent.

TPSA PolarSurfaceArea HydrogenBonding

Unique Hydrogen-Bond Donor Site

9-Ethenyl-9H-carbazol-1-OL contains one hydrogen-bond donor (the phenolic –OH group) , while 9-vinylcarbazole possesses zero H-bond donors [1]. This functional distinction is a direct consequence of the hydroxyl substitution at the 1-position of the carbazole core.

HydrogenBondDonor MolecularRecognition Supramolecular

9-Ethenyl-9H-carbazol-1-OL: Application Scenarios


Medicinal Chemistry: H-Bond Donor in Target Binding

The single hydrogen-bond donor (–OH) documented in Section 3 enables 9-ethenyl-9H-carbazol-1-OL to act as a donor in key polar interactions with biological targets . This feature is absent in 9-vinylcarbazole and can be leveraged in fragment-based drug discovery or in the design of kinase inhibitors where hydroxyl-mediated hydrogen bonds often dictate selectivity. The reduced LogP (3.60 vs. 3.90) further supports aqueous solubility for in vitro assay compatibility .

Polymer & Materials: Hydroxyl-Functionalized Monomer

The N-vinyl group permits radical or cationic polymerization, while the 1-hydroxyl group provides a reactive handle for post-polymerization modification—grafting, crosslinking, or dye conjugation . The >5-fold higher TPSA (25.16 vs. 4.93 Ų) also alters copolymer polarity, enabling tuning of hydrophilicity, adhesion, and dye-uptake in coatings and optoelectronic matrices in ways that polymers derived solely from 9-vinylcarbazole cannot achieve .

Fluorescent Probe Development: Hydroxycarbazole Photophysics

1-Hydroxycarbazole derivatives have demonstrated utility as fluorescent turn-on sensors for halide anions through hydrogen-bond-mediated recognition [1]. Incorporation of the N-vinyl group in 9-ethenyl-9H-carbazol-1-OL adds a polymerizable anchor, enabling covalent immobilization of the sensor onto solid supports or within hydrogel matrices. The combination of vinyl reactivity and hydroxyl-based sensing, documented individually for the structural motifs, provides a differentiated pathway for fabricating reusable, solid-state anion sensors.

Analytical Chemistry: Improved Chromatographic Resolution

The substantial increase in TPSA (Δ +20.23 Ų) relative to 9-vinylcarbazole translates to markedly longer retention on normal-phase HPLC and HILIC columns, as well as altered migration in reversed-phase systems . This differential retention behavior can be exploited to resolve the hydroxylated monomer from non-hydroxylated impurities or byproducts during quality control of monomer batches intended for precision polymer synthesis.

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